Cas no 921885-92-9 (2-(2-{(3-fluorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide)

2-(2-{(3-Fluorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a fluorinated imidazole derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a hydroxymethyl group at the 5-position of the imidazole ring, enhancing its solubility and reactivity, while the 3-fluorophenylmethylsulfanyl moiety contributes to its lipophilicity and potential bioactivity. The acetamide functional group further diversifies its chemical properties, making it a versatile intermediate for drug development. This structure suggests utility in the synthesis of biologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. Its well-defined molecular framework allows for precise modifications, supporting structure-activity relationship studies in therapeutic agent design.
2-(2-{(3-fluorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide structure
921885-92-9 structure
Product Name:2-(2-{(3-fluorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
CAS No:921885-92-9
MF:C13H14FN3O2S
MW:295.33256483078
CID:6430524
PubChem ID:18571173
Update Time:2025-10-23

2-(2-{(3-fluorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-{(3-fluorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
    • F2258-0741
    • 2-[2-[(3-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
    • 2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
    • AKOS024632473
    • 2-(2-{[(3-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
    • 921885-92-9
    • 1H-Imidazole-1-acetamide, 2-[[(3-fluorophenyl)methyl]thio]-5-(hydroxymethyl)-
    • Inchi: 1S/C13H14FN3O2S/c14-10-3-1-2-9(4-10)8-20-13-16-5-11(7-18)17(13)6-12(15)19/h1-5,18H,6-8H2,(H2,15,19)
    • InChI Key: GKOJNMIQMAVFLV-UHFFFAOYSA-N
    • SMILES: C1(SCC2=CC=CC(F)=C2)N(CC(N)=O)C(CO)=CN=1

Computed Properties

  • Exact Mass: 295.07907603g/mol
  • Monoisotopic Mass: 295.07907603g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 106Ų

Experimental Properties

  • Density: 1.41±0.1 g/cm3(Predicted)
  • Boiling Point: 583.5±60.0 °C(Predicted)
  • pka: 13.90±0.10(Predicted)

2-(2-{(3-fluorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide Pricemore >>

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Additional information on 2-(2-{(3-fluorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Comprehensive Overview of 2-(2-{(3-fluorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide (CAS No. 921885-92-9)

2-(2-{(3-fluorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide, with the CAS number 921885-92-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining an imidazole core, a fluorophenyl moiety, and an acetamide functional group. Its structural complexity makes it a valuable candidate for studying enzyme inhibition, receptor modulation, and other therapeutic applications. Researchers are particularly interested in its potential role in targeting metabolic pathways and inflammatory responses, aligning with current trends in precision medicine.

The compound’s hydroxymethyl and methylsulfanyl groups contribute to its solubility and reactivity, which are critical for drug formulation. Recent studies highlight its relevance in addressing oxidative stress and cellular signaling, topics frequently searched in academic and medical databases. As the demand for small-molecule therapeutics grows, compounds like 921885-92-9 are increasingly explored for their bioavailability and low toxicity profiles. These attributes align with the rising interest in sustainable drug development and green chemistry, which prioritize safer and more efficient synthetic routes.

From a synthetic chemistry perspective, 2-(2-{(3-fluorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide exemplifies advancements in heterocyclic compound design. Its fluorine-substituted aromatic ring enhances metabolic stability, a feature often queried in drug discovery forums. The compound’s imidazole-1-yl acetamide backbone is also a focal point for researchers investigating kinase inhibitors and GPCR modulators, reflecting broader industry trends toward targeted therapies. Analytical techniques such as HPLC and NMR spectroscopy are essential for characterizing its purity and stability, ensuring compliance with Good Manufacturing Practices (GMP).

In the context of AI-driven drug discovery, CAS 921885-92-9 has been featured in computational studies predicting its binding affinity to various biological targets. This aligns with frequent search queries about machine learning in chemistry and in silico screening. Moreover, its potential applications in neurodegenerative disease research and immunomodulation resonate with growing public interest in brain health and immune system support. The compound’s versatility underscores its importance in both academic and industrial settings, bridging gaps between basic research and translational medicine.

Environmental and safety considerations are also paramount when discussing 921885-92-9. Its low ecotoxicity and biodegradability make it a candidate for environmentally friendly pharmaceuticals, a topic gaining traction in sustainability-focused discussions. Regulatory compliance, particularly with REACH and FDA guidelines, further enhances its appeal for commercial development. As researchers continue to explore its structure-activity relationships (SAR), this compound remains a promising subject for future innovations in medicinal chemistry and therapeutic agent design.

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